molecular formula C12H16ClN3O2 B12350775 4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride CAS No. 1856046-40-6

4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

Cat. No.: B12350775
CAS No.: 1856046-40-6
M. Wt: 269.73 g/mol
InChI Key: QWOLTBHEZCFWQF-UHFFFAOYSA-N
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Description

4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzene ring, which is further substituted with hydroxyl groups and an ethyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl group is introduced to the pyrazole ring through alkylation reactions using ethyl halides in the presence of a base.

    Coupling with Benzene Derivative: The pyrazole derivative is then coupled with a benzene ring substituted with hydroxyl groups through a nucleophilic substitution reaction.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

    Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • **4-[[(1-Methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol
  • **4-[[(1-Propylpyrazol-4-yl)amino]methyl]benzene-1,3-diol

Uniqueness

4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and hydroxyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1856046-40-6

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

4-[[(1-ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-2-15-8-10(7-14-15)13-6-9-3-4-11(16)5-12(9)17;/h3-5,7-8,13,16-17H,2,6H2,1H3;1H

InChI Key

QWOLTBHEZCFWQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=C(C=C2)O)O.Cl

Origin of Product

United States

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